3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a 3-chlorophenyl group and at position 6 with a sulfanyl-methyl linker to a 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted at position 3 with a 4-(trifluoromethyl)phenyl group. The chlorine atom on the phenyl ring introduces electron-withdrawing effects, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
5-[[6-(3-chlorophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N4OS/c21-15-3-1-2-13(10-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)12-4-6-14(7-5-12)20(22,23)24/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDKHTZCSPXRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(3-Chlorophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C19H15ClF3N4OS, and it possesses a molecular weight of approximately 423.86 g/mol. The structure features a pyridazine core substituted with a chlorophenyl group and a trifluoromethylphenyl-1,2,4-oxadiazol moiety linked through a sulfanyl group.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The incorporation of trifluoromethyl groups often enhances lipophilicity and bioactivity. Below is a summary of findings related to the biological activity of this compound.
Anticancer Activity
-
Mechanism of Action : The compound may exert its anticancer effects through multiple pathways:
- Inhibition of Enzymes : It has been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies suggest that compounds similar to this may trigger apoptotic pathways in cancer cells by modulating mitochondrial function .
-
Case Studies :
- A study involving derivatives of 1,2,4-oxadiazoles demonstrated significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The specific derivative containing the sulfanyl linkage showed enhanced activity compared to its non-sulfanyl counterparts .
Antimicrobial Activity
The compound exhibits potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis .
Anti-inflammatory Effects
Preliminary studies indicate that the compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of the target compound, we compare it with structurally related analogs, focusing on substituent variations and their implications:
Structural and Functional Group Analysis
3-(3-Methoxyphenyl)-6-[({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine ()
- Key Differences :
- C3 Substituent : Methoxy (electron-donating) vs. chloro (electron-withdrawing) on the phenyl ring.
- Oxadiazole Substituent : Trifluoromethyl at the meta position vs. para position in the target compound.
- Implications :
- The methoxy group may improve aqueous solubility but reduce metabolic stability compared to the chloro substituent.
3-[(3-Chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine ()
- Key Differences :
- C6 Substituent : Pyridin-3-yl replaces the oxadiazole-sulfanyl-methyl group.
- Implications :
5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine ()
- Key Differences :
- Core Structure : A fused polyheterocyclic system (pyrrolo-thiazolo-pyrimidine) vs. pyridazine.
- Substituents : Methoxyphenyl and chlorophenyl groups are present but in distinct positions.
- Implications :
Physicochemical and Spectroscopic Comparisons
- NMR Analysis () :
- Chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between analogs, reflecting electronic perturbations from substituents. For example, the para -trifluoromethyl group in the target compound likely deshields nearby protons compared to meta isomers, as seen in .
- LogP and Solubility :
Data Tables
Table 1: Structural Comparison of Pyridazine Derivatives
Table 2: Key Spectroscopic Differences (NMR Chemical Shifts)
| Region | Target Compound (ppm) | Compound (ppm) | Compound (ppm) |
|---|---|---|---|
| A (39–44) | 7.85–8.10 | 7.60–7.85 | 7.30–7.55 |
| B (29–36) | 6.95–7.20 | 6.70–6.95 | 6.50–6.75 |
Research Findings and Implications
- Metabolic Stability : The chloro and trifluoromethyl groups likely enhance stability against oxidative metabolism compared to methoxy analogs, as seen in .
- Binding Affinity : Docking studies (referencing methods in ) predict stronger hydrophobic interactions for the para -trifluoromethyl configuration in the target compound compared to meta isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
